molecular formula C16H12Br2N4O5 B10958039 (1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine

(1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B10958039
M. Wt: 500.1 g/mol
InChI Key: XILMPTYVLISQOY-OCKHKDLRSA-N
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Description

The compound (1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine is a complex organic molecule characterized by its unique structural features This compound contains multiple functional groups, including bromine atoms, a prop-2-en-1-yloxy group, and a dinitrophenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Alkylation: The attachment of the prop-2-en-1-yloxy group to the benzene ring, usually through a nucleophilic substitution reaction.

    Condensation: The formation of the hydrazone linkage by reacting the brominated and alkylated benzaldehyde derivative with 2,4-dinitrophenylhydrazine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines or the hydrazone linkage to hydrazine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazines.

Scientific Research Applications

(1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. For example, the dinitrophenyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine: is unique due to its combination of bromine atoms, prop-2-en-1-yloxy group, and dinitrophenyl hydrazine moiety

Properties

Molecular Formula

C16H12Br2N4O5

Molecular Weight

500.1 g/mol

IUPAC Name

N-[(Z)-(3,5-dibromo-2-prop-2-enoxyphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C16H12Br2N4O5/c1-2-5-27-16-10(6-11(17)7-13(16)18)9-19-20-14-4-3-12(21(23)24)8-15(14)22(25)26/h2-4,6-9,20H,1,5H2/b19-9-

InChI Key

XILMPTYVLISQOY-OCKHKDLRSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Br)Br)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)Br)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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